4-Bromo-6-iododibenzo[b,d]furan
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Overview
Description
4-Bromo-6-iododibenzo[b,d]furan is an organic compound with the molecular formula C12H6BrIO. It is a derivative of dibenzofuran, where the hydrogen atoms at positions 4 and 6 are substituted by bromine and iodine, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
There are several methods to synthesize 4-Bromo-6-iododibenzo[b,d]furan:
Benzofuran Oxidation Method: This method involves the oxidation of benzofuran with hydrogen peroxide under acidic conditions to obtain 4-iodobenzofuranone.
Iodination Method: In this method, benzofuran is reacted with iodine under basic conditions to produce 4-iododibenzo[b,d]furan.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale application of the above synthetic routes, with optimization for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-iododibenzo[b,d]furan can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium or copper.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized dibenzofuran derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
4-Bromo-6-iododibenzo[b,d]furan has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of new materials with unique electronic and optical properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential as a pharmaceutical agent.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-6-iododibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. The bromine and iodine atoms can participate in halogen bonding, which influences the compound’s reactivity and interactions with other molecules. These interactions can affect various biological and chemical processes, making the compound useful in different applications .
Comparison with Similar Compounds
Similar Compounds
4-Iododibenzo[b,d]furan: This compound has a similar structure but lacks the bromine atom at position 4.
2-Bromo-4-iododibenzo[b,d]furan: This compound has the bromine atom at position 2 instead of position 4.
Uniqueness
4-Bromo-6-iododibenzo[b,d]furan is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical properties. These halogen atoms can participate in various reactions, making the compound versatile for different applications. The combination of bromine and iodine also influences the compound’s electronic properties, which can be advantageous in material science and organic synthesis .
Properties
Molecular Formula |
C12H6BrIO |
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Molecular Weight |
372.98 g/mol |
IUPAC Name |
4-bromo-6-iododibenzofuran |
InChI |
InChI=1S/C12H6BrIO/c13-9-5-1-3-7-8-4-2-6-10(14)12(8)15-11(7)9/h1-6H |
InChI Key |
NYVUUZLWBYPDIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC3=C2C=CC=C3I |
Origin of Product |
United States |
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